molecular formula C20H19FN2O4 B2449807 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-fluorobenzamide CAS No. 851403-63-9

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-fluorobenzamide

Cat. No.: B2449807
CAS No.: 851403-63-9
M. Wt: 370.38
InChI Key: GWPMZCCZPLAPQY-UHFFFAOYSA-N
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Description

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-fluorobenzamide is a chemical compound with the molecular formula C20H19N3O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Dimethoxy Groups: Methoxylation reactions are carried out to introduce the dimethoxy groups at the desired positions on the quinoline ring.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions.

    Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 2-fluorobenzoyl chloride under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline core or the benzamide moiety.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-fluorobenzamide has several scientific research applications:

    Neuroscience: It is used as an antagonist for ionotropic glutamate receptors, which are crucial in studying synaptic transmission and neurodegenerative diseases.

    Medicinal Chemistry: The compound’s structure serves as a scaffold for designing new drugs targeting central nervous system disorders.

    Biological Studies: It is employed in various biological assays to understand its effects on cellular processes and signaling pathways.

    Industrial Applications: The compound’s unique properties make it a candidate for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-fluorobenzamide involves its interaction with ionotropic glutamate receptors in the central nervous system. By binding to these receptors, the compound inhibits their activity, which can modulate synaptic transmission and neuronal excitability. This makes it a valuable tool for studying the role of glutamate receptors in various neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-nitrobenzamide: Known for its similar antagonistic effects on ionotropic glutamate receptors.

    N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methoxybenzamide: Another derivative with slight structural modifications.

    N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methylbenzamide: Differing by the presence of a methyl group on the benzamide ring.

Uniqueness

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-fluorobenzamide stands out due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic properties and receptor binding affinity. This makes it a unique and valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-26-16-7-8-17(27-2)18-14(16)11-12(19(24)23-18)9-10-22-20(25)13-5-3-4-6-15(13)21/h3-8,11H,9-10H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPMZCCZPLAPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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